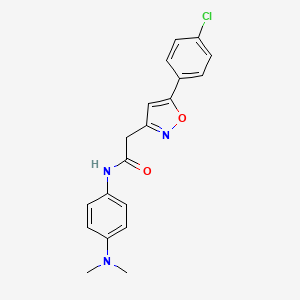
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-(dimethylamino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-(dimethylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interactions
Research on compounds with similar structures to 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-(dimethylamino)phenyl)acetamide has focused on their molecular conformations and intermolecular interactions. For instance, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed that these molecules exhibit a 'V' shape with various intermolecular interactions, including hydrogen bonds and π interactions, forming three-dimensional arrays. Such structural characteristics could be relevant for understanding the molecular interactions and functionalities of this compound in scientific research applications (Boechat et al., 2011).
Potential Biological Activities
Compounds structurally related to this compound have been investigated for various biological activities. For example, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with similar structural features, have demonstrated potential antipsychotic profiles in animal behavior tests without interacting with dopamine receptors, indicating a unique mode of action. Such findings suggest that this compound could also possess unique biological properties worthy of exploration (Wise et al., 1987).
Chemical Synthesis and Modification
Research into similar compounds has also delved into their chemical synthesis and modification, providing insights that could be applicable to the synthesis of this compound. Studies have shown how different molecular conformations coexist within certain acetamide derivatives, influenced by their substituent groups and crystalline structures. Such knowledge is crucial for designing and synthesizing derivatives of this compound with desired properties and activities (Narayana et al., 2016).
Corrosion Inhibition
In the field of materials science, chloroacetamide derivatives have been studied for their corrosion inhibition properties, which could imply potential applications for this compound in protecting metals and alloys from corrosion. Such applications are particularly relevant in industrial processes and infrastructure maintenance, highlighting the versatility of chloroacetamide derivatives in scientific research and practical applications (Weisshaar & Böger, 1989).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
Oxazole derivatives have been found to bind with high affinity to multiple receptors , and the dimethylamino phenyl group is a common feature in many bioactive compounds, suggesting that this compound could interact with a variety of biological targets.
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Oxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Without specific information, it’s hard to say what the molecular and cellular effects of this compound might be. Given the wide range of biological activities associated with oxazole derivatives , it’s possible that this compound could have multiple effects at the cellular level.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-23(2)17-9-7-15(8-10-17)21-19(24)12-16-11-18(25-22-16)13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZWVMFCCHMVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
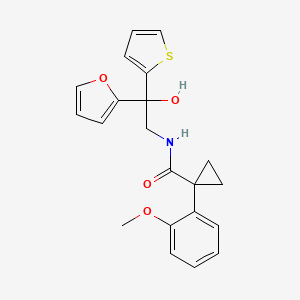
![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)
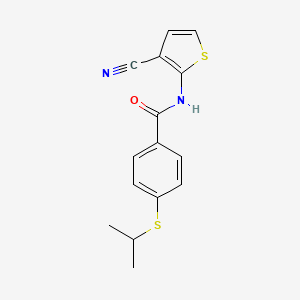
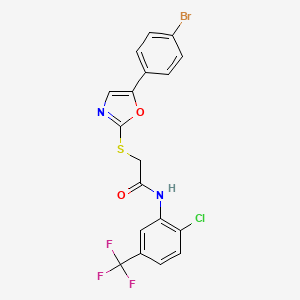
![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)
![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)


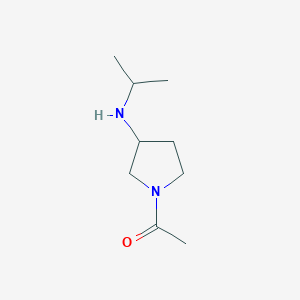
![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)
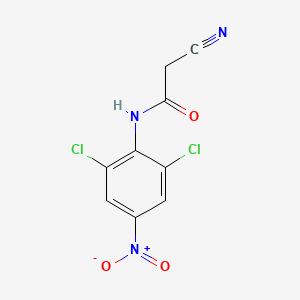
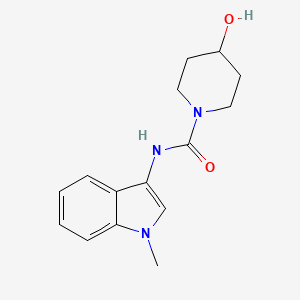
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)
